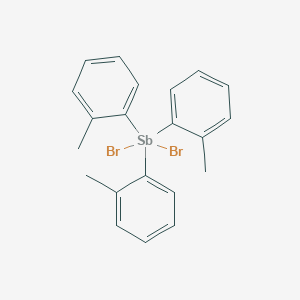
Dibromotris(2-methylphenyl)-lambda~5~-stibane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromotris(2-methylphenyl)-lambda~5~-stibane is an organoantimony compound characterized by the presence of two bromine atoms and three 2-methylphenyl groups attached to a central antimony atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibromotris(2-methylphenyl)-lambda~5~-stibane typically involves the reaction of antimony trichloride with 2-methylphenyl magnesium bromide in an inert atmosphere. The reaction proceeds as follows:
SbCl3+3C6H4CH3MgBr→Sb(C6H4CH3)3+3MgClBr
The resulting tris(2-methylphenyl)stibane is then treated with bromine to yield this compound:
Sb(C6H4CH3)3+2Br2→SbBr2(C6H4CH3)3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: Dibromotris(2-methylphenyl)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state antimony compounds.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Dibromotris(2-methylphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of Dibromotris(2-methylphenyl)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its bromine atoms and phenyl groups contribute to its reactivity and ability to interact with biological molecules.
相似化合物的比较
Tris(2-methylphenyl)stibane: Lacks the bromine atoms, resulting in different reactivity and applications.
Dichlorotris(2-methylphenyl)-lambda~5~-stibane: Contains chlorine instead of bromine, leading to variations in chemical behavior.
Triphenylstibane: Similar structure but with phenyl groups instead of 2-methylphenyl groups, affecting its properties and uses.
Uniqueness: Dibromotris(2-methylphenyl)-lambda~5~-stibane is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. Its specific structure allows for distinct interactions with other molecules, making it valuable in research and industrial applications.
属性
CAS 编号 |
61184-32-5 |
|---|---|
分子式 |
C21H21Br2Sb |
分子量 |
555.0 g/mol |
IUPAC 名称 |
dibromo-tris(2-methylphenyl)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2BrH.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
ZKZAZZRKUGBIRJ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
![1-Pentanone, 1-[7-(1-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14597242.png)

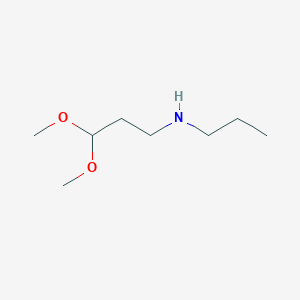
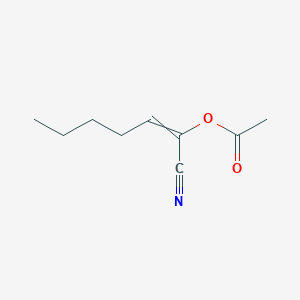

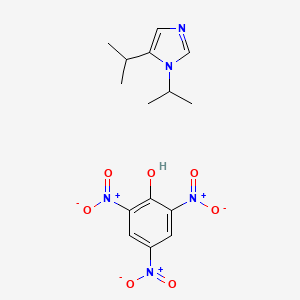

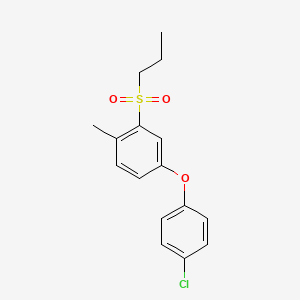
![6-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14597278.png)
![2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid](/img/structure/B14597295.png)
